1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-3-4-13(17-16-10)22-12-5-6-19(9-12)15(21)11-7-14(20)18(2)8-11/h3-4,11-12H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWGGPBATOJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one generally involves multi-step procedures:
Formation of Pyridazinyl Moiety: : The initial step involves the preparation of the 6-methylpyridazine ring. This can be achieved through cyclization reactions of hydrazine derivatives with suitable precursors.
Introduction of Pyrrolidinone Scaffold: : The pyrrolidin-2-one structure can be introduced via N-alkylation reactions or cyclization of γ-lactam derivatives.
Coupling Reactions: : The linkage between the pyridazine and pyrrolidinone units is facilitated through amide bond formation, employing coupling reagents such as carbodiimides under controlled conditions.
Final Functionalization: : The final steps may include methylation reactions and protection/deprotection sequences to yield the desired product.
Industrial Production Methods
While there are no large-scale industrial methods documented specifically for this compound, its synthesis on an industrial scale would likely involve optimized versions of the aforementioned synthetic routes. Process optimization for yield, purity, and cost-effectiveness is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical transformations:
Oxidation: : The methyl group on the pyridazine ring can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The carbonyl groups present in the structure can be reduced to alcohols or amines.
Substitution: : The methylene groups adjacent to the nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation reagents like thionyl chloride or bromine followed by nucleophiles (amines, alcohols, etc.).
Major Products
Oxidation Products: : Pyridazinyl carboxylic acids, aldehydes.
Reduction Products: : Alcohol derivatives, amines.
Substitution Products: : Various functionalized pyrrolidinone and pyridazinyl derivatives.
Scientific Research Applications
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: : Investigated for its potential activity as an enzyme inhibitor or ligand for biological targets.
Medicine: : Explored for therapeutic potential in treating diseases due to its probable bioactive properties.
Industry: : Utilized in the design of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one depends on its interactions at the molecular level:
Molecular Targets: : Potential interactions with enzymes, receptors, or DNA.
Pathways: : May modulate biochemical pathways involved in cellular signaling, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Analogues
(a) 1-[3-(2-Oxo-pyrrolidin-1-yl)-propyl]-pyrrolidine-1-carbonyl Derivatives
describes a compound with a pyrrolidin-2-one core linked to a pyrrolidine-1-carbonyl group via a propyl chain. This derivative lacks the pyridazine substituent but shares the bicyclic pyrrolidinone framework.
(b) Morpholin-4-yl Methanone Derivatives
highlights a pyrrolo[2,3-c]pyridine derivative substituted with a morpholin-4-yl methanone group. While structurally distinct, this compound shares the carbonyl-linked heterocyclic motif. The morpholine group enhances hydrophilicity, whereas the pyridazine in the target compound may improve binding to aromatic-rich enzyme pockets .
(c) (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (FDB022597)
This metabolite () features a hydroxylated pyrrolidinone core with a pyridinyl substituent. The pyridine ring provides a hydrogen-bond acceptor site, analogous to the pyridazine in the target compound.
Physicochemical and Pharmacological Properties
Key Observations :
- The pyridazine substituent in the target compound increases aromaticity and hydrogen-bond acceptor capacity compared to non-aromatic analogs.
- The morpholine derivative () exhibits higher hydrophilicity due to the oxygen-rich heterocycle, whereas the target compound’s pyridazine may balance lipophilicity and target engagement .
Conformational Analysis
The puckering of the pyrrolidinone rings (as defined by Cremer-Pople coordinates in ) influences the compound’s 3D conformation. The target compound’s bicyclic system may adopt a twist-boat conformation to minimize steric clash between the pyridazine and carbonyl groups, whereas simpler pyrrolidinones (e.g., FDB022597) favor envelope conformations due to reduced steric demand .
Biological Activity
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, designated as compound 1 , is a complex organic molecule with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 304.34 g/mol. The structure features a pyrrolidine core substituted with a pyridazinyl group, which is linked via an ether bond, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 2034482-50-1 |
Research indicates that compound 1 exhibits inhibitory activity against several kinases, particularly c-KIT and PDGFRβ. These kinases are crucial in various signaling pathways associated with cancer proliferation and survival.
Inhibition Studies
In vitro studies have demonstrated that compound 1 has an IC50 value of approximately 99 nM for c-KIT kinase inhibition, indicating potent activity against this target. Additionally, it shows selectivity over other kinases, which is critical for minimizing off-target effects in therapeutic applications .
Therapeutic Applications
Cancer Treatment : The primary application of compound 1 lies in its potential as an anticancer agent. Its ability to inhibit c-KIT has been particularly noted in the treatment of gastrointestinal stromal tumors (GISTs), where c-KIT mutations are prevalent.
Case Studies
- GIST Models : In xenograft models using GIST-T1 cells, compound 1 significantly inhibited tumor growth at doses of 50 mg/kg and 100 mg/kg , showcasing its efficacy in vivo .
- Selectivity Profile : Notably, compound 1 did not exhibit significant activity against c-KIT-independent GIST cell lines, highlighting its selective action which is beneficial for reducing side effects .
Safety and Pharmacokinetics
Pharmacokinetic analyses revealed that compound 1 has a half-life of approximately 4.11 hours when administered orally, with satisfactory bioavailability (36%). This profile suggests that it could be effectively used in clinical settings .
Summary of Findings
The biological activity of compound 1 can be summarized as follows:
- Potent Inhibitor : IC50 for c-KIT inhibition at 99 nM .
- Selective Activity : Effective against GIST cell lines while sparing non-c-KIT-dependent cells.
- In Vivo Efficacy : Significant tumor growth inhibition in xenograft models.
- Pharmacokinetic Profile : Favorable absorption and distribution characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
